

Comparative Characterization Guide: 2-Bromo-7-oxaspiro[3.5]nonane[1]

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Compound of Interest

Compound Name: 2-bromo-7-oxaspiro[3.5]nonane

CAS No.: 2385355-17-7

Cat. No.: B6232853

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Executive Summary

In the modern medicinal chemistry landscape, spirocyclic scaffolds have emerged as critical bioisosteres for saturated heterocycles. **2-bromo-7-oxaspiro[3.5]nonane** represents a high-value intermediate, offering a rigidified alternative to 4-substituted tetrahydropyrans.[1] By restricting conformational freedom, this spiro[3.5] system can improve metabolic stability and target selectivity compared to its acyclic or non-spiro analogs.

This guide provides a technical roadmap for the structural validation of **2-bromo-7-oxaspiro[3.5]nonane**, distinguishing it from its metabolic precursor (the ketone) and non-spiro analogs using high-field NMR spectroscopy.[1]

Part 1: Structural Context & Comparative Analysis[1]

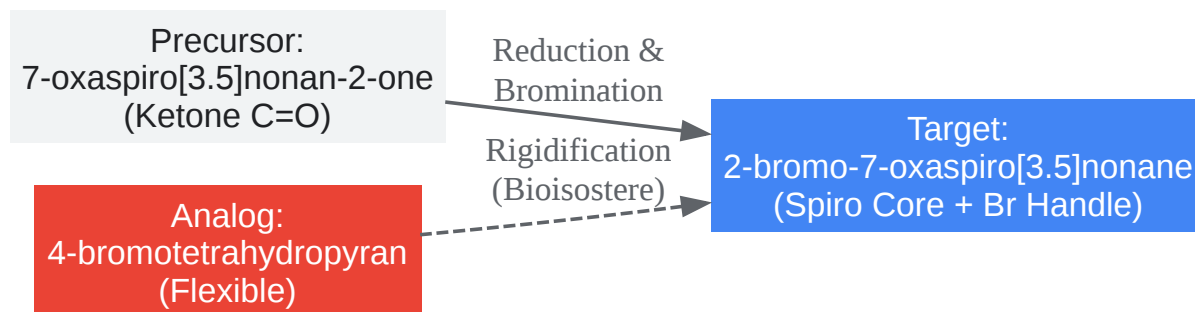
To understand the NMR performance of this molecule, we must compare it against its structural competitors. The spiro-fusion creates a unique magnetic environment that resolves signal overlap often seen in flexible analogs.[1]

The Comparative Matrix[1]

Feature	Target: 2-Bromo-7-oxaspiro[3.5]nonane	Precursor: 7-oxaspiro[3.5]nonan-2-one	Analog: 4-Bromotetrahydropyran
Core Topology	Rigid Spiro[3.5]	Rigid Spiro[3.5]	Flexible Monocycle
Key Diagnostic (1H)	H2 Quintet (~4.3 ppm)	No H2 signal (Carbonyl)	H4 Multiplet (~4.2 ppm)
Symmetry	(Plane of symmetry)	(High symmetry)	(Chair flip averaging)
Conformational Lock	High (Puckered cyclobutane)	High	Low (Chair-Boat interconversion)

Structural Visualization

The following diagram illustrates the structural relationship and the key functional handles verified by the protocol.



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Caption: Structural evolution from precursor to target, highlighting the rigidification strategy.

Part 2: ¹H NMR Characterization Protocol

The proton NMR spectrum of **2-bromo-7-oxaspiro[3.5]nonane** is characterized by the distinct separation of the cyclobutane and tetrahydropyran spin systems, mediated by the quaternary spiro center.^[1]

1. Solvent Selection

- Primary:

(Chloroform-d).[1] Excellent solubility; residual peak at 7.26 ppm does not interfere with aliphatic signals.[1]

- Secondary:

. Use if investigating H-bonding interactions or if the sample contains polar impurities.[1]

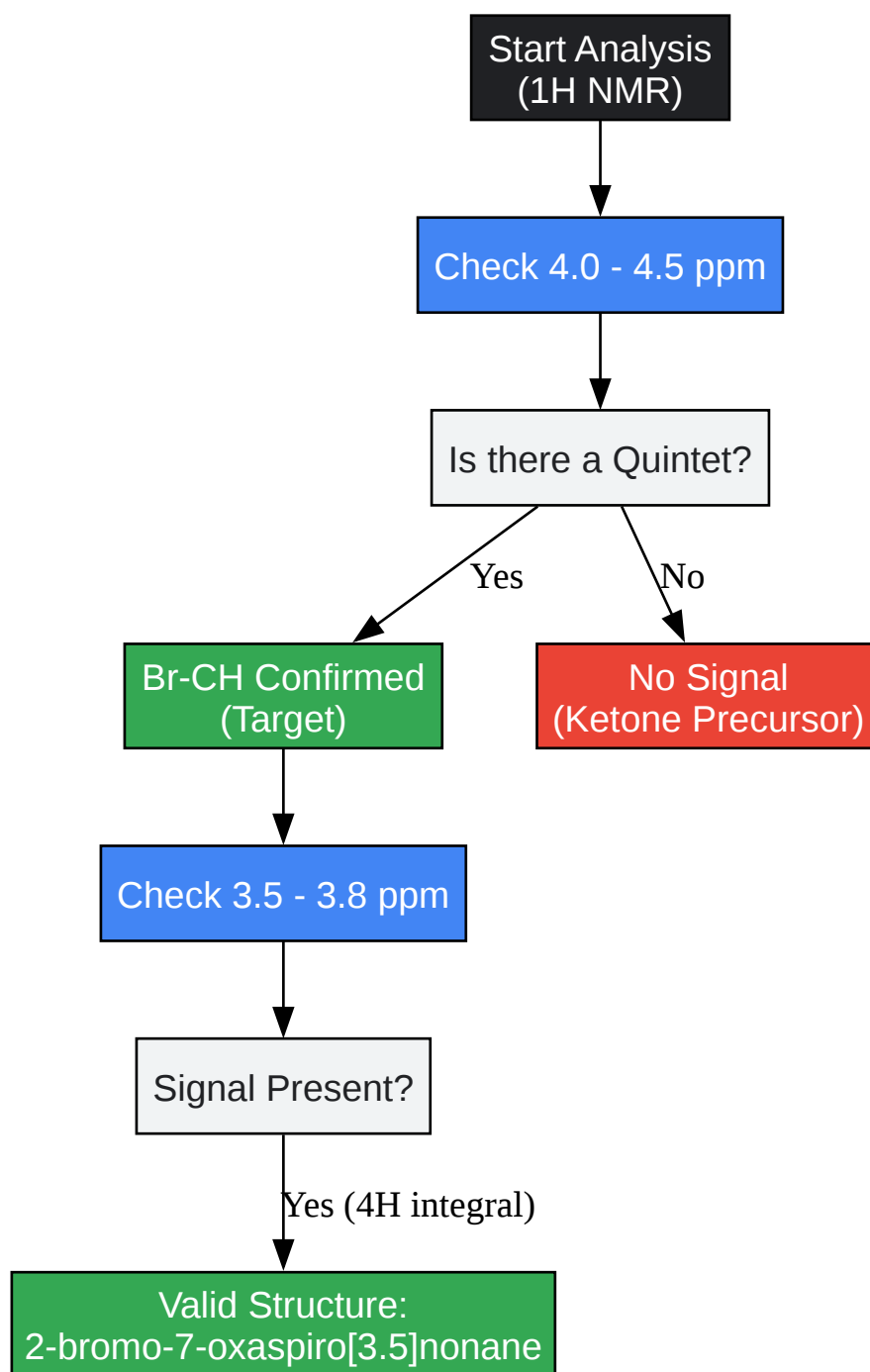
2. Diagnostic Peak Assignments (Reference Data)

Note: Chemical shifts (

) are estimates based on consensus data for 2-substituted spiro[3.5] systems.

Position	Proton Type	Multiplicity	Shift (ppm)	Diagnostic Value
H-2	Methine (CH-Br)	Quintet (Hz)	4.25 – 4.45	Primary ID: Confirms bromination success.
H-6, H-8	Methylene (-O)	Multiplet / Broad t	3.55 – 3.75	Confirms intact ether ring.[1]
H-1, H-3	Methylene (Cyclobutane)	Complex Multiplets	2.40 – 2.80	Shows "roofing" effect due to ring puckering.[1]
H-9, H-10	Methylene (-O)	Multiplet	1.60 – 1.90	Upfield region; integration reference.[1]

3. Assignment Workflow (Decision Tree)



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Caption: Logic flow for confirming the presence of the brominated spiro-scaffold.

Part 3: ^{13}C NMR & DEPT Analysis[1]

Carbon NMR provides the definitive proof of the spiro-fusion.[1] The quaternary carbon is "silent" in DEPT-135 and DEPT-90 experiments but present in the standard broadband

decoupled spectrum.[1]

Key Carbon Signatures[1]

- The Spiro Center (C-5):
 - Shift:

ppm.
 - Behavior: Low intensity in standard

; disappears in DEPT-135.
 - Differentiation: In linear analogs, this carbon would be a methine (CH) or methylene (), which would appear in DEPT.
- The C-Br Carbon (C-2):
 - Shift:

ppm.
 - Behavior: Inverted peak (negative) in DEPT-135 (CH).[1]
- The Ether Carbons (C-6, C-8):
 - Shift:

ppm.
 - Behavior: Downfield due to oxygen electronegativity.[1]

Part 4: Experimental Protocols

A. Sample Preparation[1][2]

- Mass: Weigh 5–10 mg of the product.
- Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

- Filtration: If the solution is cloudy (common with inorganic salts from bromination), filter through a cotton plug into the NMR tube.

B. Acquisition Parameters (Standard 400 MHz)

- ^1H NMR:
 - Pulse Angle:
 - Relaxation Delay (): 1.0 sec (Ensure full relaxation of the methine proton).
 - Scans (): 16
- ^{13}C NMR:
 - Pulse Angle:
 - Relaxation Delay (): 2.0 sec (Critical for the quaternary spiro carbon).[1]
 - Scans (): >256 (Due to low sensitivity of quaternary carbons).

Part 5: Scientific Causality & Discussion

Why the Spiro-Scaffold Matters: The spiro[3.5]nonane system forces the tetrahydropyran ring into a specific chair conformation relative to the cyclobutane ring.[1] Unlike 4-bromotetrahydropyran, which undergoes rapid chair-flipping at room temperature (broadening NMR signals), the spiro-fusion creates a rigid anchor.[1]

The "Roofing" Effect: In the ^1H NMR, you will likely observe strong second-order coupling ("roofing") in the cyclobutane protons (H-1/H-3).[1] This is caused by the magnetic non-

equivalence induced by the puckering of the 4-membered ring, a feature distinct from the planar symmetry often assumed in simplified drawings.[1]

Validation Check: If the integration of the region 3.5–3.8 ppm (Ether

) is not exactly 4:1 relative to the methine quintet at 4.3 ppm, suspect ring-opening side reactions (a common risk during aggressive bromination conditions).[1]

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